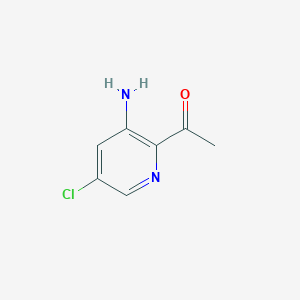
4-Bromo-5-chloro-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-chloro-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds characterized by a fused benzene and pyrazole ring. This particular compound is notable for its halogen substitutions (bromo, chloro, and fluoro) and the presence of a tetrahydro-2H-pyran-2-yl group, which can influence its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves multi-step organic reactions. A common synthetic route might include:
Halogenation: Introduction of bromo, chloro, and fluoro groups onto an indazole precursor. This can be achieved through electrophilic aromatic substitution reactions using reagents like bromine, chlorine, and fluorine sources under controlled conditions.
Cyclization: Formation of the indazole ring system through cyclization reactions, often involving hydrazine derivatives and appropriate aromatic precursors.
Substitution: Attachment of the tetrahydro-2H-pyran-2-yl group via nucleophilic substitution reactions, possibly using a pyran derivative and a suitable leaving group on the indazole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Scale-Up: Adjustments to reaction conditions and equipment to facilitate large-scale production.
化学反応の分析
Types of Reactions
4-Bromo-5-chloro-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of halogen groups or other functional groups using reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Halogen atoms can be substituted by nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of dehalogenated products or alcohols.
Substitution: Formation of substituted indazole derivatives.
科学的研究の応用
4-Bromo-5-chloro-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Bromo-5-chloro-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The halogen substitutions and the tetrahydro-2H-pyran-2-yl group can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-Bromo-5-chloro-6-fluoro-1H-indazole: Lacks the tetrahydro-2H-pyran-2-yl group, potentially altering its reactivity and biological activity.
4-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: Lacks the fluoro group, which may affect its chemical properties.
5-Chloro-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole:
Uniqueness
The unique combination of bromo, chloro, and fluoro substitutions along with the tetrahydro-2H-pyran-2-yl group makes 4-Bromo-5-chloro-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole distinct
特性
分子式 |
C12H11BrClFN2O |
|---|---|
分子量 |
333.58 g/mol |
IUPAC名 |
4-bromo-5-chloro-6-fluoro-1-(oxan-2-yl)indazole |
InChI |
InChI=1S/C12H11BrClFN2O/c13-11-7-6-16-17(10-3-1-2-4-18-10)9(7)5-8(15)12(11)14/h5-6,10H,1-4H2 |
InChIキー |
VFLRBQPSKYNTEJ-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)N2C3=CC(=C(C(=C3C=N2)Br)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-3-(prop-1-en-2-yl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12955199.png)


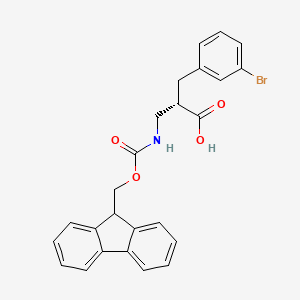

![tert-Butyl (5-formylbicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B12955232.png)
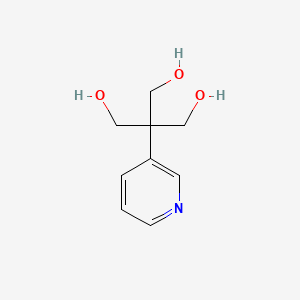
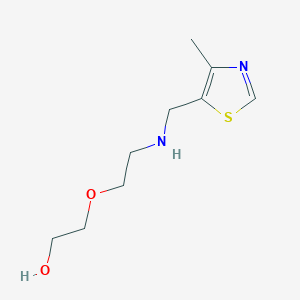
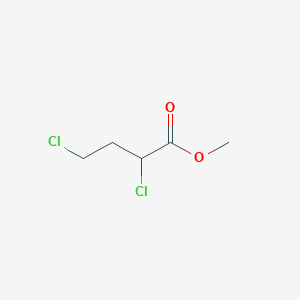


![4-(6-(4-Hydroxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide](/img/structure/B12955293.png)

